molecular formula C8H10BFO2 B1591551 (4-Fluoro-3,5-dimethylphenyl)boronic acid CAS No. 342636-66-2

(4-Fluoro-3,5-dimethylphenyl)boronic acid

Cat. No. B1591551
CAS RN: 342636-66-2
M. Wt: 167.98 g/mol
InChI Key: PQIOZTCJOZUCMI-UHFFFAOYSA-N
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Description

(4-Fluoro-3,5-dimethylphenyl)boronic acid, also known as 4F-DMPBA, is an organic compound that is primarily used in research and laboratory experiments. It is a boronic acid derivative, meaning it contains a boron atom bonded to a hydroxy group. 4F-DMPBA is a colorless solid that is insoluble in water, but soluble in organic solvents. It is stable under normal temperatures and pressures and has a melting point of 81-82°C.

Scientific Research Applications

  • Influence on Properties of Phenylboronic Compounds : Fluoro-substituted boronic acids, like (4-Fluoro-3,5-dimethylphenyl)boronic acid, influence the acidity, hydrolytic stability, crystal and solution structures, and spectroscopic properties of these compounds. They have significant applications in organic synthesis, analytical chemistry, materials’ chemistry, biology, and medicine (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

  • Application in Suzuki Reaction : This compound is used in the Suzuki cross-coupling reactions, demonstrating the efficient transfer of aryl groups from boron in these reactions (Winkle & Schaab, 2001).

  • Formation of Tetraarylpentaborates : (4-Fluoro-3,5-dimethylphenyl)boronic acid participates in the formation of tetraarylpentaborates, which have distinct crystal structures and undergo hydrolysis to give specific products. This highlights its role in complex inorganic chemistry (Nishihara, Nara, & Osakada, 2002).

  • Fluorescence Sensing Applications : The compound's derivatives are utilized in fluorescence sensing, particularly for fluoride ions. This includes the shift in absorption bands upon fluoride binding, demonstrating its application in colorimetric sensing (Wade & Gabbaï, 2009).

  • In Fluorescence Quenching Studies : It's used in the study of fluorescence quenching by aniline in various solvents, contributing to our understanding of photochemical processes (Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015).

  • Sensing and Biomaterials Applications : It's significant in biomaterials due to its ability to bind with diols, useful in sensing and materials chemistry. The study of structure-reactivity relationships in these complexes helps in selecting appropriate compounds for various applications (Brooks, Deng, & Sumerlin, 2018).

  • Sensing Biological Active Substances : The compound and its derivatives are important in the development of fluorescent sensors for detecting carbohydrates and bioactive substances (Huang et al., 2012).

properties

IUPAC Name

(4-fluoro-3,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BFO2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,11-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQIOZTCJOZUCMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590197
Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluoro-3,5-dimethylphenyl)boronic acid

CAS RN

342636-66-2
Record name (4-Fluoro-3,5-dimethylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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